molecular formula C24H27N3O2S B2688135 3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705129-49-2

3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2688135
CAS No.: 1705129-49-2
M. Wt: 421.56
InChI Key: YUWYEJKITAMMRK-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidneys, implicated in a range of physiological and pathological processes. This compound exerts its effect by blocking the channel pore from the intracellular side, effectively inhibiting TRPC5-mediated currents . Its primary research value lies in the investigation of neurological conditions; as a key component of the TRPC5-TRPC1 complex, TRPC5 is involved in mechanisms underlying anxiety, fear, and depression-like behaviors, making this inhibitor a critical tool for probing these pathways in preclinical models . Furthermore, due to the role of TRPC5 in kidney podocyte function and its upregulation in proteinuric kidney diseases, this compound is also highly relevant for nephrology research, allowing scientists to explore novel therapeutic strategies for conditions such as focal segmental glomerulosclerosis (FSGS). Its high selectivity over the closely related TRPC4 channel, as demonstrated in electrophysiological studies, makes it a superior reagent for dissecting the specific contributions of TRPC5 in complex biological systems.

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-18-8-5-6-12-21(18)24-25-22(29-26-24)16-19-9-7-14-27(17-19)23(28)13-15-30-20-10-3-2-4-11-20/h2-6,8,10-12,19H,7,9,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWYEJKITAMMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the phenylthio group and the piperidine ring contributes to its structural complexity and potential pharmacological effects.

Molecular Formula

The molecular formula of the compound can be represented as follows:

C21H26N2O2SC_{21}H_{26}N_2O_2S

Molecular Weight

The molecular weight is approximately 370.51 g/mol .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound may share similar properties due to its structural components.

CompoundActivity AgainstReference
3aMycobacterium tuberculosis
5bStaphylococcus aureus
7cEscherichia coli

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines.

Case Study: Anticancer Screening

In a screening assay against a panel of cancer cell lines, specific oxadiazole derivatives demonstrated high efficacy:

  • Compound 3j and 3k were particularly effective compared to standard chemotherapy agents like 5-fluorouracil and cyclophosphamide , indicating their potential as lead compounds for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are well-documented. Compounds structurally similar to the target compound have been reported to exhibit significant anti-inflammatory effects in various models.

CompoundAnti-inflammatory Activity (%)Reference
261.9
Indomethacin64.3

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of enzymes involved in inflammatory pathways.
  • Interaction with cellular receptors that modulate immune responses.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Pharmacokinetics

Research on similar compounds indicates favorable pharmacokinetic profiles:

  • Metabolic Stability: Compounds have shown good metabolic stability with half-lives conducive for therapeutic use.
  • Bioavailability: Studies suggest that oxadiazole derivatives can achieve adequate bioavailability, making them suitable candidates for drug development .

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

Compound Name Oxadiazole Substituent Key Differences vs. Target Compound Potential Impact Reference
3-(Phenylsulfonyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one Thiophen-3-yl - Sulfone (SO₂) replaces sulfide (S)
- Thiophene vs. o-tolyl
Increased polarity, altered aromatic interactions
3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Thiophen-2-yl - Nitrile (CN) replaces phenylthio
- Piperidin-4-yl vs. piperidin-3-yl
Enhanced metabolic stability, reduced steric bulk
PhenyI-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Pyridin-4-yl - Methoxy linker replaces methyl
- Benzophenone replaces propanone
Increased rigidity, potential for π-π stacking

Modifications in the Propanone Moiety

Compound Name Propanone Substituent Key Differences vs. Target Compound Potential Impact Reference
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol Propan-1-ol - Alcohol (OH) replaces ketone
- Isopropyl vs. o-tolyl
Increased hydrophilicity, altered H-bonding
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Methylthio-amine - Amine (NH₂) replaces ketone
- Pyridin-3-yl vs. o-tolyl
Enhanced basicity, potential for salt formation

Linker and Scaffold Variations

  • Compounds: Feature oxadiazole linked via methoxy to piperidine, with propanone replaced by benzophenone or butanone. This increases scaffold rigidity and alters electronic properties .
  • Derivatives : Utilize 1,3,4-oxadiazole-2-thione cores with pyrimidinylthio substituents, introducing thione groups that may act as leaving groups or metal-binding sites .

Structural and Functional Implications

  • Electron Effects : The ketone in the target compound offers hydrogen-bond acceptor capacity, whereas nitriles () or amines () introduce dipolar or basic properties.
  • Steric Considerations : The o-tolyl group provides greater steric hindrance than thiophene () or pyridyl (), which may influence binding pocket interactions.

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazol-5-ylmethylpiperidine core. Critical steps include:

  • Cyclocondensation : Formation of the oxadiazole ring using nitrile and hydroxylamine derivatives under reflux conditions (ethanol, 80°C, 12–24 hours) .
  • Nucleophilic substitution : Coupling the oxadiazole-piperidine intermediate with a phenylthio-propanone moiety via a base-catalyzed reaction (e.g., K₂CO₃ in DMF, 60°C) .
    Optimization strategies :
  • Temperature control : Lower yields at >80°C due to side reactions; optimal range: 60–70°C .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the phenylthio group (δ 7.2–7.5 ppm for aromatic protons) and piperidine methylene protons (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-oxadiazole region .
  • High-Performance Liquid Chromatography (HPLC) :
    • Method: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
    • Purity criteria: ≥95% area under the curve .

Basic: What biological targets or pathways are hypothesized for this compound based on structural analogs?

Answer:
Analogous compounds with 1,2,4-oxadiazole and piperidine moieties show activity against:

  • Enzymes : Cholinesterase (Alzheimer’s targets) and cyclooxygenase-2 (COX-2, inflammation) .
  • Receptors : G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Common contradictions and solutions:

Issue Resolution Reference
Overlapping NMR peaksUse deuterated DMSO for better resolution of polar protons
HPLC retention time variabilityStandardize mobile phase pH (±0.1) and column temperature (25°C)
Mass spectrometry (MS) adductsUse softer ionization (ESI over MALDI) to reduce fragmentation

Advanced: What strategies improve solubility and bioavailability through structural modification?

Answer:

  • Prodrug design : Introduce ester groups at the propan-1-one carbonyl to enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to improve plasma stability .
  • Salt formation : Use hydrochloride salts of the piperidine moiety to increase crystallinity and dissolution rate .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) with analogs?

Answer:

  • Step 1 : Synthesize analogs with systematic modifications (e.g., o-tolyl → p-fluorophenyl, piperidine → morpholine) .
  • Step 2 : Test in vitro bioactivity (e.g., IC₅₀ against COX-2) and correlate with computational docking scores (AutoDock Vina) .
  • Step 3 : Use QSAR models to predict key substituent effects (e.g., Hammett σ values for aryl groups) .

Methodological: What are best practices for stability studies under varying conditions?

Answer:

  • Forced degradation : Expose the compound to:
    • Acidic (0.1M HCl, 40°C, 24h) and basic (0.1M NaOH, 40°C, 24h) conditions .
    • Oxidative stress (3% H₂O₂, 25°C, 48h) .
  • Analysis : Monitor degradation products via LC-MS and compare with stability-indicating HPLC methods .

Methodological: Which theoretical frameworks guide mechanistic studies of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution in the oxadiazole ring to predict reactivity sites .
  • Molecular Dynamics (MD) : Simulate binding poses in enzyme active sites (e.g., COX-2) over 100-ns trajectories .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) for target engagement .

Advanced: How can computational methods streamline target identification?

Answer:

  • Reverse docking : Screen the compound against a protein library (PDB) using SwissDock or Schrödinger .
  • Machine learning : Train models on ChEMBL bioactivity data to prioritize targets (e.g., kinase inhibitors) .

Data Analysis: What statistical approaches address inconsistent biological activity data?

Answer:

  • Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ variability across cell lines) using random-effects models .
  • Multivariate regression : Control for confounding variables (e.g., cell passage number, solvent concentration) .

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